7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione is a synthetic compound with significant relevance in medicinal chemistry. It is categorized under purine derivatives, which are crucial in various biological processes and therapeutic applications. The compound is recognized for its potential biological activities, particularly as an adenosine receptor ligand.
The compound is classified under the purine family, specifically as a derivative of theophylline. Its CAS Number is 23146-05-6, and its molecular formula is C9H11BrN4O2, with a molecular weight of approximately 287.118 g/mol . The presence of a bromoethyl group enhances its chemical reactivity and potential biological interactions.
The synthesis of 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione typically involves the reaction of theophylline with 1,2-dibromoethane. This reaction can be performed under controlled conditions to ensure high yield and purity of the product. The general synthetic pathway can be summarized as follows:
The molecular structure of 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione features a purine ring system with two methyl groups at positions 1 and 3 and a bromoethyl substituent at position 7. The structural representation can be visualized through molecular modeling software or chemical drawing tools.
Key Structural Data:
The compound can undergo various chemical reactions due to its functional groups. Notably:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility .
The mechanism of action for 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione primarily involves its interaction with adenosine receptors. It acts as a ligand that modulates receptor activity, influencing various physiological processes such as:
The specific binding affinity and selectivity towards different adenosine receptor subtypes can significantly impact its pharmacological profile .
The physical properties of 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione include:
Chemical properties include:
These properties are essential for determining the compound's suitability for various applications in research and medicine .
7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has several applications in scientific research:
The regioselective alkylation of theophylline (3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione) at the N⁷ position is critical for synthesizing 7-(2-bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (CAS 23146-05-6). This process exploits the differential acidity of the purine ring N–H sites, where N⁷ (pKa ~8.8) exhibits greater nucleophilicity than N⁹ under basic conditions [7]. A benchmark method employs sodium hydride (NaH) in anhydrous DMF for deprotonation, generating the nucleophilic theophyllinate anion. Subsequent reaction with 1,2-dibromoethane (7.2 mL, 83.25 mmol) at room temperature achieves N⁷-alkylation with 83% yield [1] [6]. The regioselectivity arises from steric and electronic factors: alkylation at N⁷ avoids the steric hindrance imposed by the C⁸ carbonyl group and stabilizes the transition state through resonance [5].
Alternative bases significantly impact efficiency and selectivity. Tetrabutylammonium hydroxide (TBAOH) enhances N⁹-alkylation in purines due to phase-transfer effects, but for theophylline derivatives, NaH remains optimal for N⁷ selectivity [5]. Microwave irradiation reduces reaction times from 24 hours to minutes and suppresses di-alkylation byproducts by improving reaction homogeneity [5]. Solvent polarity also influences yield; DMF outperforms toluene or THF by stabilizing the anionic intermediate and solubilizing reactants [6].
Table 1: Optimization of Alkylation Conditions for 7-(2-Bromoethyl)theophylline Synthesis
Base | Solvent | Temperature | Time (h) | N⁷:N⁹ Selectivity | Yield (%) |
---|---|---|---|---|---|
NaH | DMF | 20°C | 24 | >20:1 | 83 |
K₂CO₃ | DMF | 80°C | 48 | 5:1 | 45 |
TBAOH | Toluene | 60°C | 6 | 1:3 | 28* |
NaOH | H₂O | 25°C | 12 | 3:1 | 61 |
*N⁹-regioisomer predominant [1] [5] [6].
Functionalization at the C⁸ position of theophylline scaffolds enables access to electrophilic intermediates for cross-coupling, but C⁸ halogenation competes with N⁷-alkylation. 8-Bromotheophylline is synthesized via electrophilic bromination using bromine in acetic acid or N-bromosuccinimide (NBS) in DMF [2]. Subsequent N⁷-alkylation with allyl bromide or methyl iodide yields 8-bromo-7-(allyl)-theophylline derivatives, pivotal for transition-metal-catalyzed reactions [2]. Kinetic studies reveal C⁸ bromination proceeds 15× faster than chlorination due to bromide’s superior nucleofugality, enabling milder conditions (25°C vs. 80°C) [2] [9].
The halogen atom at C⁸ significantly alters electronic properties and reactivity. 8-Bromotheophyllines undergo oxidative addition with [Pd(PPh₃)₄] at 25°C within 2 hours, whereas 8-chloro analogues require elevated temperatures (70°C) and extended reaction times (24 hours) [2]. This reactivity divergence stems from the lower bond dissociation energy of C–Br (67 kcal/mol) versus C–Cl (81 kcal/mol), facilitating Pd⁰ insertion [9]. The resulting palladium(II) azolato complexes serve as precursors to protic N-heterocyclic carbene (pNHC) catalysts upon protonation [2].
Table 2: Halogenation Kinetics in Theophylline Derivatives
Halogenating Agent | Position | Temperature | Reaction Time | krel (Relative Rate) | Application Example |
---|---|---|---|---|---|
NBS | C⁸ | 25°C | 1 h | 1.0 | Oxidative addition to Pd(0) |
NCS | C⁸ | 80°C | 12 h | 0.07 | Low reactivity in metalations |
1,2-Dibromoethane | N⁷ | 20°C | 24 h | N/A | Nucleophilic substitution |
Br₂/AcOH | C⁸ | 25°C | 0.5 h | 2.5 | Electrophilic aromatization |
The synthesis of 7-(2-bromoethyl)theophylline involves bimolecular nucleophilic substitution (SN₂) at the primary carbon of 1,2-dibromoethane. The reaction proceeds via a backside attack by the theophyllinate anion on the terminal carbon of dibromoethane, forming a transition state with inverted configuration and releasing bromide [1] [3]. Kinetic analyses demonstrate sigmoidal concentration profiles for both starting material depletion and product formation, indicating base-dependent autocatalysis. For example, carboxylate byproducts (e.g., acetate from DMF decomposition) act as proton shuttles, accelerating deprotonation-alkylation cycles [3].
Competing pathways include elimination (yielding vinyltheophylline) and dialkylation. The excess dibromoethane (5 equiv) suppresses dialkylation by maintaining a high [dibromoethane]/[theophyllinate] ratio [1] [6]. Computational studies reveal that the energy barrier for SN₂ (ΔG‡ = 14.2 kcal/mol) is lower than elimination (ΔG‡ = 18.7 kcal/mol) in DMF due to solvent stabilization of the charge-separated transition state [3]. Nucleophilic aromatic substitution (SNAr) is irrelevant at N⁷/C⁸ in theophylline due to electron-deficient ring carbons, but becomes feasible for C⁸-halogenated derivatives under Pd catalysis [2] [9].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2